(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone
Description
Properties
CAS No. |
853334-56-2 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H14N2O/c1-11-3-5-13(6-4-11)16(19)14-10-17-15-9-12(2)7-8-18(14)15/h3-10H,1-2H3 |
InChI Key |
MNYPUXIBQILKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method leverages iodine’s dual role as an oxidant and iodinating agent. The protocol involves the condensation of acetophenone derivatives with pyridin-2-ylmethanamine under acidic conditions, followed by iodine-mediated cyclization.
Experimental Procedure
-
Starting Materials :
-
Acetophenone derivative (1.0 mmol)
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Pyridin-2-ylmethanamine (1.0 mmol)
-
Iodine (1.6 mmol)
-
HCl (1.0 mmol) in DMSO (3 mL)
-
-
Conditions : Stirring at 110°C until completion (monitored via TLC).
-
Workup : Extraction with EtOAc, washing with Na₂S₂O₃, and purification via silica gel chromatography (petroleum ether/EtOAc).
Key Data
Mechanistic Insight : Iodine facilitates Csp³-H amination and iodination, forming the imidazo[1,2-a]pyridine core.
Copper-Catalyzed Three-Component Condensation
Reaction Overview
A Cu/H-OMS-2-catalyzed one-pot synthesis using 2-aminopyridine, chalcones, and ketones under aerobic conditions.
Experimental Procedure
-
Catalyst : Cu/H-OMS-2 (0.7 mol%)
-
Solvent : Cl₂CHCHCl₂/HOAc (1.2 mL/0.1 mL)
-
Conditions : 100°C for 20 hours.
-
Workup : Filtration, chromatography (petroleum ether/EtOAc 4:1).
Key Data
Advantage : High atom economy and scalability for industrial applications.
Bismuth(III)-Catalyzed Ritter-Type Reaction
Reaction Overview
A Bi(OTf)₃/p-TsOH·H₂O system generates benzylic cations for Ritter-type cyclization, forming the imidazo[1,2-a]pyridine scaffold.
Experimental Procedure
-
Catalyst : Bi(OTf)₃ (5 mol%) + p-TsOH·H₂O (5 equiv)
-
Solvent : DCE/MeCN (0.3 M)
-
Conditions : 150°C in a sealed tube.
-
Workup : Quenching with NaHCO₃, chromatography.
Key Data
Mechanistic Insight : Benzylic alcohol activation forms a carbocation, which undergoes nucleophilic attack by nitriles.
Metal-Free Acid-Catalyzed Condensation
Reaction Overview
p-Toluenesulfonic acid (p-TsOH) or HCl catalyzes the condensation of 2-aminopyridines with aldehydes and isonitriles under solvent-free conditions.
Experimental Procedure
-
Catalyst : p-TsOH (20 mol%)
-
Conditions : Microwave irradiation (100°C, 10–15 minutes).
-
Workup : Direct filtration or chromatography.
Key Data
Advantage : Avoids toxic metals, suitable for pharmaceutical synthesis.
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Iodine Method : Limited by stoichiometric iodine use; substitution with catalytic I₂/KIO₃ improves sustainability.
-
Cu-Catalyzed : Sensitivity to oxygen requires inert conditions; switching to Cu(OAc)₂ enhances stability.
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Bi-Catalyzed : High temperatures risk decomposition; microwave-assisted protocols reduce reaction time .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone exhibit various biological activities. These include:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Activity : The compound may inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to its ability to interact with central nervous system targets.
Interaction Studies
Interaction studies focus on assessing the binding affinity of this compound to various biological targets. These studies are essential for evaluating the safety and efficacy of the compound in clinical settings. Computational methods analyzing structure-activity relationships provide insights into its therapeutic potential.
Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties : Research highlighted its effectiveness against Pseudomonas aeruginosa and Escherichia coli, showcasing its promise in antibiotic development.
- Neuroprotective Effects : Investigations into its neuroprotective properties revealed that it could potentially mitigate oxidative stress in neuronal cells.
Mechanism of Action
The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. Halogen-Substituted Derivatives
- (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone (C₁₅H₁₁BrN₂O, MW 315.17): The bromine substituent at the para position of the phenyl ring increases molecular weight and polarizability compared to the p-tolyl group.
- (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone (C₁₅H₁₁ClN₂O, MW 270.71, CAS 339103-69-4): The chloro substituent provides intermediate electronegativity between bromine and methyl groups.
b. Fluorinated Derivatives
- (2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate): Fluorination at the phenyl ring enhances metabolic stability and bioavailability.
Modifications on the Imidazo[1,2-a]pyridine Core
a. Methyl Group Position Variations
- (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-substituted-piperazin-1-yl)methanone (e.g., Compound 8p): Substitution at position 6 with chlorine and position 2 with methyl alters steric and electronic properties. Such derivatives exhibit antileishmanial and antitrypanosomal activity, highlighting the core’s adaptability to diverse therapeutic targets .
b. Triazole-Fused Derivatives
Functional Group Additions
- 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (CAS 478042-05-6): The sulfanyl group introduces sulfur-mediated interactions, such as hydrogen bonding and π-orbital interactions, which may enhance receptor binding kinetics .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Receptor Selectivity : Derivatives like BLU-5937 demonstrate that substituents on the phenyl ring (e.g., difluoro and carbamoyl groups) critically influence P2X3 vs. P2X2/3 receptor selectivity. The parent compound’s p-tolyl group may lack this specificity .
- Metabolic Stability : Fluorinated analogs exhibit improved pharmacokinetic profiles compared to halogenated derivatives, as seen in BLU-5937’s oral availability .
Biological Activity
(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone, also known by its CAS number 853334-56-2, is a synthetic organic compound that belongs to a class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O
- Molecular Weight : 250.30 g/mol
- Structural Features : The compound features a methylimidazo-pyridine moiety fused with a p-tolyl group through a methanone functional group. This unique structure may enhance its biological activity compared to other similar compounds.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Many imidazole derivatives are known for their anticancer effects. Studies have shown that modifications in the imidazole structure can significantly influence their potency against various cancer cell lines.
- Tubulin Polymerization Inhibition : Some imidazole derivatives have been identified as inhibitors of tubulin polymerization, which is crucial for cancer cell division. For instance, certain compounds have shown IC50 values ranging from 80–1000 nM against different cancer cell lines including HeLa and MDA-MB-468 cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for predicting the biological activity of this compound. The placement of functional groups and the overall molecular architecture play critical roles in determining the compound's efficacy against specific biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methylimidazo[1,2-a]pyridine | Imidazole ring with methyl substitution | Anticancer properties |
| 4-(Pyridin-2-yl)phenol | Phenolic structure with pyridine | Antimicrobial activity |
| 2-Aminoquinoline | Quinoline ring system | Antiviral and anticancer effects |
Case Studies and Research Findings
- Anticancer Activity : In studies involving various imidazole derivatives, certain compounds have shown significant inhibition of tumor growth in xenograft models. For example, one study demonstrated that an imidazole derivative exhibited a tumor growth suppression rate of 77% in an MDA-MB-468 breast cancer model when administered at 60 mg/kg every other day for 21 days .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve apoptosis induction through modulation of key apoptotic pathways. Research has indicated that certain related compounds can increase pro-apoptotic markers while decreasing anti-apoptotic markers in treated cancer cells .
- Binding Affinity Studies : Interaction studies focusing on the binding affinity of this compound to various biological targets are essential for assessing its therapeutic potential. Preliminary data suggest that structural modifications can enhance binding efficiency to specific receptors involved in oncogenesis.
Chemical Reactions Analysis
Three-Component Reaction with Lewis Acid Catalysts
A three-component reaction involving imidazo[1,2-a]pyridines, aldehydes, and acetamide under Y(OTf)₃ catalysis has been developed . This method demonstrates high efficiency:
-
Reaction Conditions :
-
Catalyst : Y(OTf)₃ (20 mol%)
-
Solvent : Toluene
-
Temperature : 110 °C
-
Reaction Time : 12 hours
-
-
Key Observations :
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst | Y(OTf)₃ (10–20 mol%) | 72–90% |
| Temperature | 100–120 °C | 62–90% |
| Reactant Ratio | 1:1.5:2 (substrate:aldehyde:acetamide) | Optimal at 90% |
Amidine and Phenacyl Bromide Route
Another method utilizes amidines and phenacyl bromides in DMF under inert conditions :
-
Reaction Conditions :
-
Base : N,N-dimethylformamide (DMF)
-
Temperature : Room temperature
-
Reaction Time : 3 hours
-
-
Mechanism : Formation of iminium ions followed by cyclization .
Reactivity and Reaction Types
The compound’s reactivity stems from its structural features:
-
Electrophilic Aromatic Substitution : The imidazo-pyridine ring may undergo substitution reactions due to its electron-deficient nature.
-
Nucleophilic Addition to Carbonyl : The methanone group is susceptible to nucleophilic attack, enabling reactions with hydrazines or amines.
-
Oxidation/Reduction : The methyl group and carbonyl functionality could participate in redox transformations.
Mechanistic Insights
The three-component reaction mechanism involves:
-
Iminium Ion Formation : Lewis acid coordination to aldehydes generates electrophilic intermediates .
-
C3-Alkylation : The imidazo[1,2-a]pyridine core attacks the iminium ion at the C3 position .
Spectral Analysis
-
NMR (1H) :
-
IR :
-
HRMS :
| Technique | Key Peaks/Shifts | Source |
|---|---|---|
| ¹H NMR | δ 9.76 (d), δ 7.05–7.71 (m) | |
| ¹³C NMR | δ 181.2 (carbonyl C=O) | |
| IR | 1610 cm⁻¹ (C=O stretch) | |
| HRMS | m/z 250.29 [M+H]⁺ |
Q & A
Q. What are the established synthetic routes for (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via microwave-assisted Suzuki-Miyaura cross-coupling (Method J in ). Key steps include:
Reacting imidazo[1,2-a]pyridine precursors with boronic acids (e.g., p-tolylboronic acid) under palladium catalysis (Pd(PPh₃)₄).
Optimizing solvent systems (e.g., DME/water) and base (Na₂CO₃) to enhance yields.
Purification via flash chromatography (silica/alumina) using gradients like cyclohexane/EtOAc.
Yields typically range from 43–44% for similar imidazo[1,2-a]pyridine derivatives . Microwave irradiation (95–120°C, 30 min) improves reaction efficiency compared to conventional heating .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for aromatic protons (δ 7.0–8.6 ppm) and methyl groups (δ 2.2–2.3 ppm). Key signals include imidazo[1,2-a]pyridine C-3 and p-tolyl substituents .
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+).
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., CCDC data for related imidazo-pyridine derivatives) .
Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Limited in aqueous media; use DMSO or DMF for stock solutions.
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation.
- Handling : Use fume hoods and PPE due to potential irritancy (based on SDS for structurally similar compounds) .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound, and how can its activity be validated?
- Methodological Answer :
- Target Hypothesis : Imidazo[1,2-a]pyridine derivatives inhibit enzymes like phosphodiesterases (PDEs) or kinases. Use molecular docking (AutoDock Vina) to predict binding to PDE4B or bacterial DNA gyrase .
- Validation :
In vitro assays : Measure IC₅₀ against bacterial strains (e.g., S. aureus, E. coli) using microdilution methods.
Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) via MTT assay .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
- Replace p-tolyl with electron-withdrawing groups (e.g., 4-F, 4-Cl) to enhance target affinity.
- Introduce methoxy groups at the imidazo-pyridine core to modulate solubility (e.g., compound 3g in ).
- Compare IC₅₀ values and logP (via HPLC) to correlate hydrophobicity with membrane permeability .
Q. What are the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, and how can they be assessed?
- Methodological Answer :
- In silico Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F >30), BBB permeability, and CYP450 interactions.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Acute Toxicity : Perform OECD 423 guidelines (oral administration in rodents) .
Q. How can analytical methods (e.g., HPLC, LC-MS) be developed for quantification in complex matrices?
- Methodological Answer :
- HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) on C18 columns for baseline separation (RT 8–12 min).
- LC-MS/MS : Use MRM transitions (e.g., m/z 320→245 for quantification) with ESI+ ionization.
- Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ (ng/mL range), and precision (%RSD <5%) .
Q. What are the environmental fate and disposal considerations for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
